1-Dehydroprogesterone

Beschreibung

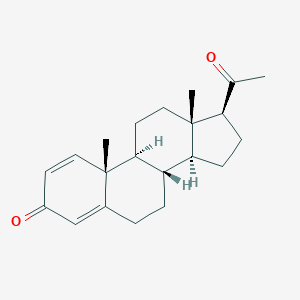

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEPWCSVQYUPIY-LEKSSAKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921958 |

Source

|

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-54-5 |

Source

|

| Record name | 1-Dehydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Forgotten Progestogen: A Technical History of 1-Dehydroprogesterone

Abstract

In the fervent era of steroid chemistry that defined the mid-20th century, the quest for potent, orally active progestational agents led to the synthesis of numerous novel compounds. Among these was 1-dehydroprogesterone, a molecule of significant academic interest that ultimately stood in the shadow of its more commercially successful contemporaries and isomers. This technical guide provides a comprehensive historical and scientific overview of this compound, from its initial discovery and synthesis to an analysis of its biological activity and the factors that shaped its developmental trajectory. We will delve into the specific chemical and microbial synthesis methodologies, its pharmacological profile in comparison to progesterone and other synthetic progestins, and the scientific rationale that led to its eventual eclipse by other compounds in the race to develop hormonal therapeutics.

Introduction: The Mid-Century Quest for Synthetic Progestins

The 1950s marked a revolutionary period in medicinal chemistry, particularly in the field of steroid hormones. Following the landmark isolation and structural elucidation of progesterone in the 1930s, the therapeutic potential of progestational agents in treating menstrual disorders, infertility, and as a cornerstone of hormonal contraception became increasingly apparent.[1] However, natural progesterone suffered from poor oral bioavailability, necessitating parenteral administration, which was a significant barrier to widespread clinical use.

This limitation ignited a fervent search by pharmaceutical companies and academic research groups to synthesize novel progestins with enhanced oral activity and a favorable side-effect profile. This era saw the rise of iconic figures like Carl Djerassi at Syntex, who synthesized norethindrone in 1951, and Frank B. Colton at G.D. Searle, who developed norethynodrel, the progestin component of the first oral contraceptive, Enovid. It was within this dynamic and competitive landscape that this compound was first synthesized and studied.

Terminology Clarification: It is crucial to distinguish this compound from its more widely known isomers.

-

This compound (also known as Δ¹-progesterone or pregna-1,4-diene-3,20-dione) possesses a double bond between carbons 1 and 2 in the A ring of the steroid nucleus.

-

Retroprogesterone (9β,10α-progesterone) is a stereoisomer of progesterone with a different spatial arrangement at the B/C ring junction.

-

Dydrogesterone (6-dehydroretroprogesterone) is a derivative of retroprogesterone and a highly successful oral progestin.[2]

This guide will focus specifically on the history and properties of this compound.

The Discovery and Synthesis of this compound

The first reported chemical synthesis of this compound was a landmark achievement by Franz Sondheimer, Mercedes Velasco, and G. Rosenkranz at Syntex, S.A. in Mexico City, published in the Journal of the American Chemical Society in 1955.[3] Their work was part of a broader exploration of steroid modifications to enhance biological activity.

Chemical Synthesis: The Sondheimer, Velasco, and Rosenkranz Method (1955)

The synthesis of this compound by Sondheimer and his team was a multi-step process that showcased the sophisticated organic chemistry techniques of the era. The key steps are outlined below:

Experimental Protocol:

-

Starting Material: The synthesis began with 1,4-androstadiene-3,17-dione.

-

Step 1: Ethynylation: The 17-keto group of the starting material was subjected to an ethynylation reaction to introduce an ethynyl group at the C-17 position.

-

Step 2: Hydration: The newly introduced triple bond was then hydrated, typically using a mercury salt as a catalyst, to form a 17-acetyl group.

-

Step 3: Oxidation: The resulting compound was oxidized to yield this compound.

This pioneering work provided the first viable chemical route to this novel steroid derivative and opened the door for its biological evaluation.

Microbial Synthesis: An Alternative Pathway

In addition to chemical synthesis, microbial biotransformation emerged as a powerful tool for modifying steroid structures. Various microorganisms were found to possess enzymes capable of introducing a double bond at the 1-position of the progesterone molecule. This process, known as microbial dehydrogenation, offered an alternative and often more efficient route to this compound. Fungi such as Penicillium chrysogenum have been shown to be capable of this bioconversion.[4]

Experimental Workflow: Microbial Dehydrogenation of Progesterone

Caption: Workflow for the microbial synthesis of this compound.

Pharmacological Profile and Biological Activity

The primary goal of synthesizing progesterone analogs was to enhance their progestational activity and oral bioavailability. The introduction of a double bond at the 1-position in this compound was hypothesized to alter its interaction with the progesterone receptor and its metabolic stability.

Progestational Activity

Early studies on the biological activity of this compound in animal models, such as the Clauberg test in rabbits, were conducted to assess its ability to induce a secretory endometrium. While specific quantitative data from these early studies are not widely available in modern databases, the general understanding from the era's research was that this compound exhibited progestational activity. However, its potency relative to progesterone and other emerging synthetic progestins was a critical factor in its developmental path.

Oral Bioavailability and Metabolism

A key determinant of the success of a synthetic progestin was its ability to withstand first-pass metabolism in the liver when administered orally. The metabolism of this compound, while not as extensively studied as that of dydrogesterone, would have been a crucial factor in its clinical potential. The presence of the 1,4-diene-3-one system in the A-ring was expected to influence its metabolic fate compared to progesterone. The primary metabolite of dydrogesterone is 20α-dihydrodydrogesterone (20α-DHD).[5] It is plausible that this compound would also undergo reduction at the C-20 position.

Comparative Pharmacology

The 1950s and 1960s saw a plethora of new synthetic progestins being developed, each with a unique pharmacological profile.[6] The table below provides a conceptual comparison of this compound with progesterone and a successful contemporary, norethindrone.

| Feature | Progesterone | This compound | Norethindrone |

| Oral Bioavailability | Low | Moderate (Hypothesized) | High |

| Progestational Potency | Baseline | Moderate | High |

| Androgenic Activity | None | Low (Hypothesized) | Moderate |

| Primary Use | Hormone Replacement | Investigational | Oral Contraception |

Clinical Evaluation and Developmental History

Despite its promising synthesis, the clinical development of this compound appears to have been limited. There is a notable lack of published clinical trial data for this specific compound in the major clinical trial registries. This suggests that its development likely did not progress to extensive human studies.

The reasons for this are likely multifactorial and rooted in the competitive pharmaceutical landscape of the time:

-

Potency and Efficacy: It is probable that in preclinical and early clinical evaluations, this compound did not demonstrate a significant enough improvement in potency or oral bioavailability over other synthetic progestins that were being developed concurrently. Compounds like norethindrone and norethynodrel proved to be highly potent and effective, setting a high bar for new entrants.

-

Side Effect Profile: The androgenic and other off-target effects of synthetic progestins were a major consideration.[7] If this compound exhibited an unfavorable side-effect profile compared to its competitors, this would have been a significant deterrent to further development.

-

Commercial and Patent Landscape: The intense competition between pharmaceutical companies like Syntex and G.D. Searle meant that resources were heavily invested in the most promising candidates.[1] The patent landscape for these novel steroids was also a critical factor in determining which compounds would be brought to market.

The following diagram illustrates the logical flow of progestin development during this era, highlighting the decision points that likely influenced the trajectory of this compound.

Caption: Simplified decision-making pathway in mid-century progestin development.

Conclusion: A Stepping Stone in Steroid Chemistry

The story of this compound is a compelling example of the rapid pace of innovation and the intense competition that characterized the golden age of steroid chemistry. While it did not achieve the commercial success of some of its contemporaries, its synthesis was a significant scientific achievement that contributed to the growing body of knowledge about structure-activity relationships in steroid hormones. The research into this compound and other similar compounds ultimately paved the way for the development of the highly effective and safe oral progestins that are in clinical use today. It remains an important historical footnote in the development of modern hormonal therapies and a testament to the pioneering work of chemists in the mid-20th century.

References

-

Progestin: Synthetic Progesterone | Embryo Project Encyclopedia. (2008, November 17). Arizona State University. Retrieved from [Link]

-

The Development of Synthetic Hormones | American Experience | PBS. (n.d.). Retrieved from [Link]

- Ali, S. (2020). 90 Years of progesterone: Ninety years of progesterone: the 'other' ovarian hormone. Journal of Molecular Endocrinology, 65(1), E1–E4.

-

Biotransformation of Progesterone by Microbial Steroids. (n.d.). Retrieved from [Link]

- Kuhl, H. (2011). Pharmacology of progestogens. Journal für Reproduktionsmedizin und Endokrinologie, 8(1), 157-176.

- Fedotcheva, T. A. (2021). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Sovremennye tehnologii v medicine, 13(2), 93-106.

- Sondheimer, F., Velasco, M., & Rosenkranz, G. (1955). Steroids. LXXI.1 Synthesis of this compound and 1-Dehydro-17-ethinyltestosterone. Journal of the American Chemical Society, 77(21), 5673–5676.

- Javid, M., et al. (2024).

-

Dydrogesterone. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

- Symposium on steroid hormones. 1. Synthetic progestational steroids. Their significance and use. (1961).

-

Dydrogesterone Pharmacology - Active Ingredient - RxReasoner. (n.d.). Retrieved from [Link]

-

Dehydroprogesterone. (n.d.). PharmaCompass. Retrieved from [Link]

- Dydrogesterone: metabolism in man. (1973). Acta Endocrinologica, 73(1_Suppl), 13-28.

Sources

- 1. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]

- 4. Progestin vs Progesterone: Are They the Same Thing? [healthline.com]

- 5. scilit.com [scilit.com]

- 6. Symposium on steroid hormones. 1. Synthetic progestational steroids. Their significance and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Progestins: From Basics to Clinical Applicability [mdpi.com]

An In-depth Technical Guide to 1-Dehydroprogesterone (Pregna-1,4-diene-3,20-dione)

Abstract

1-Dehydroprogesterone (Pregna-1,4-diene-3,20-dione), also known as Δ¹-progesterone, is a synthetic steroid and a derivative of progesterone. It is characterized by an additional double bond in the A-ring of the steroid nucleus, between carbons 1 and 2. This structural modification significantly influences its biological activity and physicochemical properties compared to the parent hormone, progesterone. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed analytical and synthetic protocols, and an exploration of its mechanism of action. This document is intended for researchers, chemists, and drug development professionals working with steroid hormones.

Chemical Identity and Structure

This compound is a C21 steroid distinguished by a diene system in its A-ring.[1] This structural feature is crucial to its chemical behavior and interaction with biological targets.

-

IUPAC Name: (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1]

-

Synonyms: Δ¹-Progesterone, 1,2-Dehydroprogesterone, Pregna-1,4-diene-3,20-dione[1]

-

CAS Number: 1162-54-5[1]

-

Molecular Formula: C₂₁H₂₈O₂[1]

-

Molecular Weight: 312.4 g/mol [1]

The introduction of the C1-C2 double bond flattens the A-ring compared to progesterone, which can alter receptor binding affinity and metabolic stability.

Physicochemical Properties

The physical properties of this compound are essential for its handling, formulation, and analytical characterization. The data presented below has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 312.4 g/mol | PubChem[1] |

| Exact Mass | 312.208930132 Da | PubChem[1] |

| Appearance | White to off-white crystalline powder | Inferred from similar steroids |

| Melting Point | 168-173 °C (Dydrogesterone, a related compound) | ChemicalBook[2] |

| Solubility | Practically insoluble in water; Soluble in acetone, chloroform; Sparingly soluble in ethanol. | ChemicalBook[2] |

| logP (Octanol-Water Partition Coefficient) | 4.1 | PubChem[1] |

Note: Some data, such as melting point and solubility, are referenced from dydrogesterone (6-dehydroretroprogesterone), a structurally similar and more extensively characterized steroid, due to a lack of specific experimental data for this compound in the available literature. These values should be considered estimates.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental for confirming the identity and purity of this compound. Below are the expected characteristic signals based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons in the A-ring (C1-H, C2-H, and C4-H). The methyl protons at C18 and C19, and the acetyl methyl protons at C21 will appear as sharp singlets. The remaining methylene and methine protons of the steroid backbone will appear as a complex multiplet region.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons (C3 and C20) and the four olefinic carbons in the A-ring (C1, C2, C4, C5). The remaining carbons of the steroid skeleton will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups and the carbon-carbon double bonds.

-

C=O Stretching (Ketones): Strong peaks are expected around 1660-1715 cm⁻¹ for the α,β-unsaturated ketone in the A-ring (C3) and the saturated ketone in the side chain (C20).

-

C=C Stretching (Alkene): Peaks around 1600-1680 cm⁻¹ are characteristic of the conjugated diene system.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z 312, corresponding to the molecular weight of the compound, is expected.[1]

-

Fragmentation: Characteristic fragmentation patterns for steroids would include the loss of the acetyl group (CH₃CO) and cleavages of the steroid rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated diene-one chromophore in the A-ring gives this compound a strong UV absorbance.

-

λmax: A maximum absorbance is expected in the range of 240-290 nm in a solvent like ethanol or methanol. For the related compound dydrogesterone, a UV maximum is observed between 284 nm and 288 nm.[3]

Synthesis and Purification Workflow

The synthesis of this compound typically starts from progesterone or a related steroid precursor. A common method involves a dehydrogenation reaction to introduce the C1-C2 double bond.

Synthesis Protocol: Dehydrogenation of Progesterone

This protocol is a conceptualized procedure based on established methods for steroidal dehydrogenation.

-

Reaction Setup: Dissolve progesterone in a suitable inert solvent (e.g., dioxane or toluene) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dehydrogenating Agent: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO₂), to the reaction mixture in a stoichiometric amount.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: After cooling, filter the reaction mixture to remove any solid byproducts. The filtrate is then washed sequentially with a sodium bicarbonate solution and brine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with a gradient of hexane/ethyl acetate as the eluent.

Purification and Analysis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound is known for its progestogenic activity, meaning it mimics the effects of the natural hormone progesterone.[4] Its primary mechanism of action involves binding to and activating the progesterone receptor (PR).

-

Progesterone Receptor Agonist: Upon entering a target cell, this compound binds to the ligand-binding domain of the progesterone receptor in the cytoplasm.[4] This binding induces a conformational change in the receptor.

-

Nuclear Translocation and Gene Transcription: The activated receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with progestins.

While it acts as a progesterone receptor agonist, the affinity and specificity of this compound for the receptor may differ from progesterone due to its altered structure. Studies on the related compound dydrogesterone show it is a highly selective progestogen.[5]

Simplified Signaling Pathway Diagram

Caption: Simplified mechanism of action for this compound.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, light, and oxidation. For long-term storage, refrigeration (2-8°C) is recommended.[2]

-

Stability: While specific stability studies on this compound are not widely published, related steroid compounds like progesterone and dehydroepiandrosterone have shown good chemical stability in solid dosage forms for extended periods when stored properly.[6][7] It is advisable to perform stability studies under the specific conditions of use.

Conclusion

This compound is a synthetic progestin with a unique chemical structure that imparts specific physicochemical and biological properties. This guide has provided a technical overview of its identity, properties, analytical characterization, synthesis, and mechanism of action. The information and protocols herein serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this potent steroid hormone.

References

-

PubChem. (n.d.). Dydrogesterone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dydrogesterone. Retrieved from [Link]

-

PharmaCompass. (n.d.). Dehydrogesterone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Dydrogesterone. Retrieved from [Link]

-

Yasuda, K., et al. (2018). The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway. Life Sciences. Retrieved from [Link]

-

Sondheimer, F., et al. (1956). Steroids. LXXI.1 Synthesis of this compound and 1-Dehydro-17-ethinyltestosterone. Journal of the American Chemical Society. Retrieved from [Link]

-

Zhao, F., et al. (2017). A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

-

Cheng, Q., et al. (2012). Oxidation of Dihydrotestosterone by Human Cytochromes P450 19A1 and 3A4. Journal of Biological Chemistry. Retrieved from [Link]

-

Zhao, F., et al. (2017). A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding. ResearchGate. Retrieved from [Link]

-

Colombo, D., et al. (2006). A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

-

van den Berg, H. W., et al. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. European Journal of Cancer. Retrieved from [Link]

- Google Patents. (2021). CN112409434B - Synthesis method of dehydroprogesterone.

-

DC Chemicals. (n.d.). Progesterone Receptor. Retrieved from [Link]

-

Yellepeddi, V. K., et al. (2019). Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

-

Sondheimer, F., et al. (1956). Steroids. LXXI.1 Synthesis of this compound and 1-Dehydro-17-ethinyltestosterone. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link]

-

Lösel, R., et al. (2008). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor. Journal of Biological Chemistry. Retrieved from [Link]

-

MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]

-

Schindler, A. E., et al. (2005). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American Journal of Obstetrics and Gynecology. Retrieved from [Link]

-

Protheragen. (n.d.). Dydrogesterone. Retrieved from [Link]

Sources

- 1. This compound | C21H28O2 | CID 247929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dydrogesterone | 152-62-5 [chemicalbook.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Buy this compound | 1162-54-5 [smolecule.com]

- 5. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 6. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Dehydroprogesterone: A Pivotal Intermediate in Modern Synthetic Steroid Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Dehydroprogesterone (pregna-1,4-diene-3,20-dione) represents a cornerstone intermediate in the synthesis of a diverse array of pharmacologically significant steroids. Its unique structural feature—an additional double bond in the A-ring compared to progesterone—profoundly influences its chemical reactivity and metabolic stability, making it a preferred precursor for numerous progestogens and corticosteroids.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, its key chemical transformations, and its critical role in the industrial production of high-value steroid drugs, with a particular focus on the synthesis of dydrogesterone. Methodologies, mechanistic insights, and detailed experimental considerations are presented to equip researchers and drug development professionals with actionable knowledge for laboratory and industrial applications.

Introduction: The Strategic Importance of this compound

All steroid hormones are derived from a common cholesterol precursor and share a characteristic four-ring structure.[3][4] Minor structural modifications to this core can lead to dramatic changes in biological activity. Progesterone, a C21 steroid, is a key endogenous hormone essential for regulating the menstrual cycle and maintaining pregnancy.[5] Its synthetic analogue, this compound, is distinguished by a double bond between the C1 and C2 positions of the steroid's A-ring.[2]

This modification is not merely trivial; it confers several strategic advantages in synthetic chemistry:

-

Enhanced Metabolic Stability: The C1-C2 double bond can increase resistance to enzymatic reduction by 5α-reductase, potentially leading to derivatives with improved pharmacokinetic profiles.[1]

-

Altered Biological Potency: The introduction of this unsaturation can significantly enhance the medicinal properties and potency of the final steroid product compared to its saturated counterparts.[1]

-

Versatile Chemical Reactivity: The resulting α,β-unsaturated ketone (a dienone system) in Ring A becomes a versatile chemical handle, enabling a range of selective transformations crucial for building complex steroid architectures.[6]

Because of these attributes, this compound is not just a laboratory curiosity but a pivotal industrial intermediate for producing progestational agents used in various therapeutic areas, including contraception and hormone replacement therapy.[6][7]

Synthesis of this compound: Biocatalysis as the Method of Choice

The efficient synthesis of this compound is paramount for its application. While chemical methods exist, microbial biotransformation has emerged as the dominant industrial strategy due to its remarkable selectivity and mild reaction conditions.

Microbial 1,2-Dehydrogenation

The most effective method for producing this compound is the microbial dehydrogenation of progesterone. This bioconversion is catalyzed by specific microbial strains that possess Δ1-dehydrogenase enzymes.

Causality of Method Selection: Chemical dehydrogenation often requires harsh reagents and can lead to a mixture of by-products, complicating purification and reducing overall yield. In contrast, microbial systems offer unparalleled regio- and stereoselectivity. The enzyme specifically targets the C1 and C2 positions, leaving the rest of the complex steroid molecule untouched—a feat difficult and costly to achieve with conventional chemistry.

Several microorganisms have been identified as efficient biocatalysts for this transformation, including species from the genera Aspergillus, Penicillium, and Sterolibacterium.[1][8][9] The reaction proceeds efficiently, often with high conversion rates, making it highly suitable for large-scale industrial production.[1]

Workflow for Microbial Synthesis of this compound

Caption: Workflow for microbial production of this compound.

General Experimental Protocol: Microbial Dehydrogenation

The following protocol is a generalized representation. Optimization of specific parameters (e.g., pH, temperature, substrate concentration, incubation time) is critical and strain-dependent.

-

Inoculum Preparation: Aseptically inoculate a suitable liquid medium with a high-yielding microbial strain (e.g., Sterolibacterium denitrificans). Incubate in a shaker at the optimal temperature (e.g., 28-30°C) for 24-48 hours to obtain a dense seed culture.

-

Fermentation: Transfer the seed culture to a larger volume of production medium in a fermenter. Continue incubation under controlled conditions until the culture reaches the desired growth phase (e.g., mid-log phase).

-

Substrate Addition: Prepare a sterile solution of progesterone in a water-miscible organic solvent (e.g., ethanol, propylene glycol). Add this solution to the fermenter to achieve a final concentration that is non-toxic to the cells (e.g., 0.5-5 g/L).

-

Biotransformation: Continue the fermentation for an additional 24-72 hours. The Δ1-dehydrogenase enzyme expressed by the microorganism will convert the progesterone into this compound.

-

Monitoring: Periodically withdraw samples and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the progesterone substrate and the appearance of the this compound product.

-

Extraction: Once the conversion is complete, extract the entire broth with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification & Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/methanol), to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two ketone groups and the dienone system in Ring A.[6] This allows for a variety of transformations leading to a diverse array of derivatives.[6]

Key Reactions:

-

Reductive Amination: The C-20 ketone can be selectively targeted for reductive amination. For instance, using sodium cyanoborohydride and ammonium acetate, the C-20 ketone can be converted to an amine without affecting the α,β-unsaturated ketone system in Ring A.[6][10] This reaction is crucial for synthesizing derivatives with modified side chains.

-

Aromatization of Ring A: Under specific conditions, Ring A can be aromatized to create 19-norpregna-1,3,5(10)-triene derivatives, which are valuable intermediates for other classes of steroids.[10]

-

Photoisomerization: The conjugated diene system is susceptible to photochemical reactions. This is the cornerstone of the synthesis of retro-steroids like dydrogesterone.

Case Study: Synthesis of Dydrogesterone

Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a potent, orally active progestogen widely used in gynecology.[11] Unlike progesterone, it is a "retro-steroid," meaning it has an unnatural 9β,10α stereochemistry. The synthesis of dydrogesterone is a prime example of the utility of intermediates containing a diene system similar to that in this compound. A common industrial route starts from progesterone.[12][13]

Synthetic Rationale: The core challenge is the inversion of the stereochemistry at the C9 and C10 positions. This is achieved through a multi-step process where a 5,7-diene intermediate is generated, which then undergoes a crucial photochemical isomerization.

Synthetic Pathway to a Dydrogesterone Intermediate

Caption: Key steps in the synthesis of dydrogesterone from progesterone.

Protocol Highlight: Photoisomerization Step This step is the linchpin of the synthesis. The 9α,10β ("normal") stereochemistry of the diene intermediate is converted to the 9β,10α ("retro") configuration.

-

Setup: Dissolve the 9α,10β-pregna-5,7-diene intermediate in a suitable solvent (e.g., methanol) in a photochemical reactor.[14] The reactor should be equipped with a cooling system to maintain a low temperature (e.g., 0 to -15°C) and an inert gas inlet (e.g., argon).[14]

-

Irradiation: Irradiate the solution with UV light. Critically, a dual-wavelength approach is often employed. An initial wavelength (e.g., 275 nm) facilitates a ring-opening reaction, while a second, longer wavelength (e.g., 335 nm) promotes the desired ring-closure to form the thermodynamically less stable but kinetically favored 9β,10α isomer.[14]

-

Monitoring: The reaction progress is monitored by HPLC, tracking the ratio of the starting material to the desired retro-isomer product.[14]

-

Work-up: Once the desired ratio is achieved, the reaction is stopped. The solvent is removed under reduced pressure, and the resulting mixture is carried forward to the next step, which typically involves purification and hydrolysis of the ketal groups.

Analytical Characterization

Rigorous analytical control is essential in synthetic steroid chemistry to ensure the identity, purity, and quality of intermediates and final products.

| Technique | Purpose | Typical Parameters / Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment, reaction monitoring, and quantification. | Column: C18 reverse-phase.[15] Mobile Phase: Methanol/Acetonitrile or Acetonitrile/Water mixtures.[15][16] Detection: UV at ~241-247 nm.[15][17] Retention Time: Specific to the exact method conditions. |

| MS (Mass Spectrometry) | Molecular weight confirmation and structural elucidation. | Ionization: APCI or ESI.[16] Expected m/z: For C₂₁H₂₈O₂, the molecular weight is ~312.4 g/mol .[2] The exact mass and fragmentation pattern confirm the structure. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Definitive structural elucidation. | ¹H NMR: Shows characteristic signals for vinyl protons in Ring A and methyl protons. ¹³C NMR: Confirms the number and type of carbon atoms, including the C=O and C=C groups. |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Functional group identification. | Shows characteristic absorption bands for C=O (ketone) and C=C (alkene) functional groups. |

Conclusion

This compound is a testament to the power of targeted molecular modification. The simple introduction of a C1-C2 double bond transforms progesterone into a highly versatile and stable synthetic intermediate. Its production, dominated by elegant and efficient biocatalytic methods, opens the door to complex steroid architectures that would be challenging to access through purely chemical means. As demonstrated by its indispensable role in the synthesis of dydrogesterone, this compound will continue to be a molecule of high strategic value in the development and manufacturing of steroid-based pharmaceuticals, enabling the creation of safer and more effective therapies for a range of medical conditions.

References

- This compound | High-Purity Progestogen Intermedi

- Dydrogesterone: Synthesis and Applic

- Biotransformation of Progesterone by Microbial Steroids. (URL: )

- Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC - NIH. (URL: )

- Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Publishing. (URL: )

- Method for synthesizing dydrogesterone - Eureka | P

- Enhancing the biotransformation of progesterone to the anticancer compound testololactone by Penicillium chrysogenum Ras3009: kinetic modelling and efficiency maximiz

- 20a-Dihydroprogesterone | Rupa Health. (URL: )

- Biotransformation of Δ1-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity - MDPI. (URL: )

- Biotransformation of progesterone by microbial steroids - ResearchG

- CN112409434B - Synthesis method of dehydroprogesterone - Google P

- CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google P

- Unraveling the key drivers of bacterial progesterone degrad

- Biotransformation of Δ1-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity - PubMed Central. (URL: )

- Regioselective reactions of 1,2-dehydroprogesterone: syntheses of pregnane derivatives as possible contragest

- WO2021093494A1 - Production process capable of industrially synthesizing dydrogesterone - Google P

- This compound | C21H28O2 | CID 247929 - PubChem - NIH. (URL: )

- Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine - MDPI. (URL: )

- Enzymatic conversions of progesterone (I) to 17α- hydroxyprogesterone...

- Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: )

- Biosynthesis of steroid hormones - Clinical G

- Steroids. LXXI.1 Synthesis of this compound and 1-Dehydro-17-ethinyltestosterone. (URL: )

-

Biosynthesis pathway of Steroid Hormones || Corticosteroids || Medicinal Chemistry. (URL: [Link])

- Conversion of progesterone from the adrenal or ovary to deoxycorticosterone in plasma. (URL: )

- Dydrogesterone 152-62-5 wiki - Guidechem. (URL: )

- Biosynthesis of steroid hormones - Obgyn Key. (URL: )

- Dydrogesterone | C21H28O2 | CID 9051 - PubChem - NIH. (URL: )

- CN113666981A - A kind of synthetic method of dydrogesterone - Google P

-

Chapter: 4 Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry. (URL: [Link])

- New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed. (URL: )

- (PDF)

- Pharmacology of Contraceptive Steroids | GLOWM. (URL: )

- Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation - ResearchG

- Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC - PubMed Central. (URL: )

- The clinical relevance of progestogens in hormonal contraception: Present status and future developments - NIH. (URL: )

- Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC - NIH. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C21H28O2 | CID 247929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of steroid hormones | Obgyn Key [obgynkey.com]

- 4. nationalacademies.org [nationalacademies.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing the biotransformation of progesterone to the anticancer compound testololactone by Penicillium chrysogenum Ras3009: kinetic modelling and efficiency maximization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of Δ1-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective reactions of 1,2-dehydroprogesterone: syntheses of pregnane derivatives as possible contragestational agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 12. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

1-Dehydroprogesterone mechanism of action on progesterone receptors

An In-Depth Technical Guide to the Mechanism of Action of 1-Dehydroprogesterone on Progesterone Receptors

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a synthetic progestin, on progesterone receptors. It delves into the molecular interactions, signaling pathways, and functional outcomes of this interaction, offering a valuable resource for researchers in reproductive biology, endocrinology, and pharmacology. The guide integrates structural biology, molecular pharmacology, and cell signaling to present a holistic view of how this compound modulates progesterone receptor activity.

Introduction: Unveiling this compound

This compound, more commonly known as dydrogesterone, is a synthetic, orally active progestogen. It is a retroprogesterone, a stereoisomer of natural progesterone, distinguished by an additional double bond between carbons 6 and 7. This structural modification results in a "bent" molecular conformation, which is thought to be the basis for its high selectivity for the progesterone receptor (PR) and its unique pharmacological profile.[1][2][3] Unlike natural progesterone, dydrogesterone exhibits enhanced oral bioavailability.[3][4] First synthesized in the 1950s, it has been in clinical use for several decades for conditions associated with progesterone deficiency.[5]

This guide will explore the intricate mechanisms by which this compound engages with progesterone receptors, focusing on its isoform-specific interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

The Progesterone Receptor: A Dual Isoform System

The biological effects of progesterone and its analogues are primarily mediated by two nuclear receptor isoforms, Progesterone Receptor-A (PR-A) and Progesterone Receptor-B (PR-B).[6][7][8] These isoforms are transcribed from a single gene, but PR-A is a truncated form of PR-B, lacking the first 164 amino acids at the N-terminus.[6][9] This N-terminal difference is critical, as PR-B contains a unique activation function (AF-3) that is absent in PR-A, rendering PR-B a stronger transcriptional activator for many target genes.[6] The relative expression of PR-A and PR-B can vary between tissues and even within the same tissue, leading to differential cellular responses to progestins.[7][8]

Molecular Mechanism of Action of this compound

This compound is a selective progesterone receptor agonist.[4][10] Its mechanism of action can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: Transcriptional Regulation

The classical and most well-understood mechanism of progestin action is the genomic pathway, which involves the modulation of gene expression.

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the progesterone receptors located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.

A significant aspect of this compound's action is its high selectivity for the progesterone receptor, with negligible affinity for androgen, glucocorticoid, or mineralocorticoid receptors.[2][11] This selectivity minimizes off-target effects commonly associated with other synthetic progestins.[12]

The following diagram illustrates the canonical genomic signaling pathway for this compound.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Pathway: Rapid Cellular Effects

In addition to its genomic actions, there is emerging evidence for non-genomic effects of this compound. These are rapid cellular responses that do not depend on gene transcription.

A notable example is the inhibition of myometrial contraction. Studies have shown that this compound can rapidly and directly inhibit oxytocin-induced contractions in pregnant myometrium.[13] This effect is not blocked by the progesterone receptor antagonist RU486, suggesting a mechanism independent of the classical nuclear progesterone receptors.[13] The proposed mechanism may involve the modulation of voltage-dependent calcium channels.[13]

Receptor Binding Affinity and Functional Potency

The interaction of a ligand with its receptor is quantified by its binding affinity (often expressed as the inhibition constant, Ki) and its functional potency (often expressed as the half-maximal effective concentration, EC50).

While it is widely reported that this compound has a high affinity and selectivity for the progesterone receptor, specific quantitative data comparing its binding and functional potency to progesterone on both PR-A and PR-B isoforms are not consistently available in the public literature. One source indicates that the affinity of dydrogesterone for the PR is approximately 16% of that of progesterone.[14] Another study suggests that dydrogesterone exhibits strong agonistic activity for PR-B and weak agonistic activity for PR-A.[12]

The main active metabolite of dydrogesterone, 20α-dihydrodydrogesterone (DHD), also possesses progestogenic activity, albeit with a reduced potency compared to the parent compound.[14][15]

Table 1: Comparative Receptor Binding and Functional Activity Profile

| Compound | Receptor Isoform | Binding Affinity (Ki) | Functional Potency (EC50) | Activity Type | Reference |

| Progesterone | PR-A / PR-B | High | Potent | Agonist | General Knowledge |

| This compound | PR-A / PR-B | ~16% of Progesterone | Data not available | Agonist (Strong on PR-B, weak on PR-A) | [12][14] |

| 20α-dihydrodydrogesterone | PR-A / PR-B | Data not available | Less potent than Dydrogesterone | Agonist | [14] |

Note: Specific Ki and EC50 values for this compound and its metabolite on PR-A and PR-B are not consistently reported in the reviewed literature. The table reflects the qualitative and relative information available.

Experimental Protocols for Characterizing Mechanism of Action

The elucidation of the mechanism of action of compounds like this compound relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Causality Behind Experimental Choices:

-

Choice of Radioligand: A high-affinity, specific radiolabeled progestin (e.g., [³H]-promegestone) is used to ensure sensitive detection of binding.

-

Cell Lysate/Receptor Source: Cells engineered to overexpress a specific PR isoform (PR-A or PR-B) are used to determine isoform-specific binding.

-

Competition Format: A competitive binding format allows for the determination of the affinity of an unlabeled compound (this compound) relative to the radioligand.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare cytosolic extracts from cells overexpressing either human PR-A or PR-B.

-

Assay Buffer: Use a suitable buffer, such as Tris-EDTA-molybdate buffer, to maintain receptor stability.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound (this compound) and the receptor preparation. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled progesterone).

-

Equilibration: Incubate the plate at 4°C for a sufficient time (e.g., 16-18 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Use a method such as dextran-coated charcoal or filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the progesterone receptor.

Causality Behind Experimental Choices:

-

Reporter Construct: A plasmid containing a luciferase gene under the control of a promoter with multiple PREs is used. This provides a quantifiable output (light production) that is directly proportional to PR transcriptional activity.

-

Co-transfection: Cells are co-transfected with the reporter construct and an expression vector for the desired PR isoform (PR-A or PR-B) to assess isoform-specific functional activity.

-

Internal Control: A second reporter plasmid (e.g., expressing Renilla luciferase under a constitutive promoter) is often co-transfected to normalize for variations in transfection efficiency and cell number.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293 or T47D) in a multi-well plate. Co-transfect the cells with the PRE-luciferase reporter plasmid, the PR expression plasmid (PR-A or PR-B), and the internal control plasmid.

-

Compound Treatment: After allowing the cells to recover and express the transfected plasmids (typically 24 hours), treat the cells with varying concentrations of the test compound (this compound). Include a vehicle control and a positive control (progesterone).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase substrate. If an internal control is used, subsequently measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

The following diagram illustrates the workflow for a luciferase reporter gene assay.

Caption: Workflow for a progesterone receptor luciferase reporter assay.

Conclusion

This compound (dydrogesterone) is a selective progesterone receptor agonist with a unique molecular structure that confers high specificity for the progesterone receptor. Its primary mechanism of action is through the genomic pathway, where it binds to and activates both PR-A and PR-B to modulate the transcription of target genes, mimicking the effects of natural progesterone. There is also compelling evidence for non-genomic actions, particularly in the myometrium, which are independent of the classical nuclear receptors. While its high selectivity is well-established, further research is needed to provide a more detailed quantitative comparison of its binding affinity and functional potency on the individual progesterone receptor isoforms relative to natural progesterone. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of action of this compound and other progesterone receptor modulators.

References

- Rižner, T. L., Brožič, P., Doucette, C., Turek-Etienne, T., Müller-Vieira, U., Sonneveld, E., van der Burg, B., Böcker, C., & Husen, B. (2011). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids, 76(6), 607–615.

-

Dydrogesterone. (2023). In Wikipedia. Retrieved January 13, 2026, from [Link]

- Nikolaev, A. G., Rudakova, E. B., & Levin, V. A. (2013). [Relative binding activity of dydrogesterone with blood mononuclear cells progesterone receptors of women included in the IVF program]. Eksperimental'naia i klinicheskaia farmakologiia, 76(7), 24–26.

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Dydrogesterone. Retrieved January 13, 2026, from [Link]

-

Primary Care Notebook. (2021). Dydrogesterone. Retrieved January 13, 2026, from [Link]

-

Steris Healthcare. (n.d.). Dydrogesterone 20 mg: Comprehensive Guide to Dydrogesterone Tablet Uses, Mechanism, and Safety. Retrieved January 13, 2026, from [Link]

-

Taylor & Francis. (n.d.). Dydrogesterone – Knowledge and References. Retrieved January 13, 2026, from [Link]

- Yasuda, K., et al. (2018).

- Zitnan, D., et al. (2018). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 19(10), 2914.

- Gessi, A., et al. (2000). A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy. Journal of steroid biochemistry and molecular biology, 74(4), 193-203.

- Tournaye, H., et al. (2020). Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis. PLoS ONE, 15(11), e0241044.

-

Patsnap Synapse. (2023). Pharmaceutical Insights: Dydrogesterone's R&D Progress. Retrieved January 13, 2026, from [Link]

- Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249-259.

- Lütjohann, D., et al. (2014). Biotechnological production of 20-alpha-dihydrodydrogesterone at pilot scale. Journal of biotechnology, 186, 100-107.

- Patki, A., & Pawar, V. (2020). Dydrogesterone vs progesterone for luteal-phase support: Systematic review and meta-analysis of randomized controlled trials. Gynecological Endocrinology, 36(12), 1085-1093.

- Ganesh, A., et al. (2021). A Comparative Study of Dydrogesterone and Micronized Progesterone for Luteal Phase Support During in Vitro Fertilization (IVF) Cycles. Journal of Human Reproductive Sciences, 14(2), 144-150.

- Thomas, P., et al. (2007). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of steroid biochemistry and molecular biology, 107(3-5), 205-219.

- Veleiro, A. S., et al. (2011). Biological activity and ligand binding mode to the progesterone receptor of A-homo analogues of progesterone. Bioorganic & medicinal chemistry, 19(5), 1735-1741.

- Gawron, I. M., et al. (2023). Comparison of dydrogesterone plus progesterone gel with subcutaneous aqueous progesterone plus progesterone gel for luteal phase supplementation of subsequent in vitro cycle in women after previous cycle failure. Ginekologia Polska, 94(7), 543-549.

- Tournaye, H., et al. (2020). Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis. PLoS ONE, 15(11), e0241044.

- Rižner, T. L., et al. (2011). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids, 76(6), 607-615.

- Mote, P. A., et al. (2000). Heterogeneity of progesterone receptors A and B expression in human endometrial glands and stroma. Human reproduction, 15 Suppl 3, 48-56.

- Wang, S., et al. (2012). Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics. PLoS ONE, 7(11), e48733.

- Loughney, D. A., & Schwender, C. F. (1992). A comparison of progestin and androgen receptor binding using the CoMFA technique. Journal of computer-aided molecular design, 6(6), 569-581.

- Gompel, A., et al. (2002). Expression of progesterone receptor isoforms A and B is differentially regulated by estrogen in different breast cancer cell lines. The Journal of steroid biochemistry and molecular biology, 80(3), 307-313.

- Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249-259.

- Tan, H., et al. (2012). Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells. Endocrinology, 153(11), 5549-5561.

Sources

- 1. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primarycarenotebook.com [primarycarenotebook.com]

- 5. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heterogeneity of progesterone receptors A and B expression in human endometrial glands and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of progesterone receptor isoforms A and B is differentially regulated by estrogen in different breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells: Implications for Progesterone Actions in Human Pregnancy and Parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]

- 11. Facebook [cancer.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 15. Biotechnological production of 20-alpha-dihydrodydrogesterone at pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the In Vitro Landscape of 1-Dehydroprogesterone: A Technical Guide for Researchers

An In-Depth Exploration of its Biological Activity for Drug Development Professionals, Researchers, and Scientists

Introduction: Unveiling 1-Dehydroprogesterone

This compound, scientifically known as pregna-1,4-diene-3,20-dione, is a synthetic steroid derivative of progesterone distinguished by the introduction of a double bond between the C1 and C2 positions of the steroid's A-ring. This structural modification has the potential to significantly alter its biological activity compared to the parent hormone, progesterone. While research on this compound is not as extensive as that for other progestins, understanding its in vitro biological profile is crucial for exploring its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of this compound, offering insights for researchers in drug discovery and development.

Molecular Interactions: Receptor Binding Affinity

A cornerstone of characterizing any steroid hormone is to determine its binding affinity for its cognate receptors and to assess its cross-reactivity with other steroid receptors. This provides fundamental insights into its potential efficacy and off-target effects. The primary targets for this compound would be the progesterone receptor (PR) and the glucocorticoid receptor (GR), given their structural similarities and the known promiscuity of some progestins.

Competitive Radioligand Binding Assays

Competitive binding assays are the gold standard for determining the relative binding affinity (RBA) of a compound for a specific receptor.

Table 1: Hypothetical Relative Binding Affinity (RBA) of this compound

| Receptor | Relative Binding Affinity (RBA %) vs. Natural Ligand |

| Progesterone Receptor (PR) | Data not available in public literature |

| Glucocorticoid Receptor (GR) | Data not available in public literature |

| Androgen Receptor (AR) | Data not available in public literature |

| Mineralocorticoid Receptor (MR) | Data not available in public literature |

Note: This table highlights the current gap in publicly available experimental data for this compound. The values would be determined experimentally.

Experimental Protocol: Competitive Progesterone Receptor Binding Assay

This protocol outlines the steps to determine the relative binding affinity of this compound for the progesterone receptor.

Materials:

-

Cell Lysate or Purified Receptor: Cytosol from cells expressing high levels of progesterone receptor (e.g., T47D breast cancer cells) or purified recombinant human progesterone receptor.

-

Radioligand: Tritiated progesterone ([³H]-progesterone) or a high-affinity synthetic progestin like [³H]-promegestone (R5020).

-

Test Compound: this compound of high purity.

-

Reference Compound: Unlabeled progesterone.

-

Assay Buffer: Tris-HCl buffer containing molybdate, glycerol, and dithiothreitol to stabilize the receptor.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of Receptor: Prepare cytosol from T47D cells by homogenization and ultracentrifugation to isolate the soluble protein fraction containing the progesterone receptor.

-

Competition Reaction: In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of either the unlabeled reference compound (progesterone) or the test compound (this compound).

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and the receptor-bound fraction remains in the supernatant after centrifugation.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

Functional Activity: Transcriptional Activation Assays

Beyond binding, it is crucial to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is typically assessed using reporter gene assays in a cellular context.

Experimental Protocol: Progesterone Receptor Transactivation Assay

This assay measures the ability of this compound to induce gene expression mediated by the progesterone receptor.

Materials:

-

Cell Line: A suitable cell line that does not endogenously express high levels of PR, such as HeLa or HEK293T cells.

-

Expression Vector: A plasmid containing the coding sequence for the human progesterone receptor (hPR).

-

Reporter Vector: A plasmid containing a progesterone response element (PRE) upstream of a reporter gene, such as luciferase or β-galactosidase.

-

Transfection Reagent: A lipid-based transfection reagent or electroporation system.

-

Test Compound: this compound.

-

Agonist and Antagonist Controls: Progesterone (agonist) and RU486 (mifepristone, an antagonist).

-

Lysis Buffer and Reporter Assay System.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the hPR expression vector and the PRE-reporter vector.

-

Hormone Treatment: After transfection, treat the cells with varying concentrations of this compound, progesterone (positive control), RU486 (antagonist control), or vehicle control. For antagonist testing, co-treat with a fixed concentration of progesterone and varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized reporter activity against the logarithm of the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Cellular Phenotypes: Proliferation and Apoptosis Assays

The ultimate biological effect of a steroid hormone on a target cell is often a change in its proliferative or survival status. In vitro assays using relevant cell lines, such as the PR-positive T47D breast cancer cell line, are invaluable for assessing these effects.

Experimental Protocol: Cell Proliferation Assay (MTT or WST-1)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cell Line: T47D human breast cancer cells.

-

Cell Culture Medium and Fetal Bovine Serum (FBS).

-

Test Compound: this compound.

-

Control Compounds: Progesterone, vehicle control.

-

MTT or WST-1 Reagent.

-

Solubilization Solution (for MTT).

-

Microplate Reader.

Procedure:

-

Cell Seeding: Seed T47D cells in a 96-well plate at a suitable density.

-

Hormone Treatment: After cell attachment, treat the cells with various concentrations of this compound, progesterone, or vehicle control in a low-serum medium to minimize the influence of other growth factors.

-

Incubation: Incubate the cells for a defined period (e.g., 3-7 days), replenishing the medium and compounds as necessary.

-

Assay: Add the MTT or WST-1 reagent to the wells and incubate for a few hours. The viable cells will convert the reagent into a colored formazan product.

-

Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the compound concentration to determine the effect of this compound on cell proliferation.

Signaling Pathways and In Vitro Metabolism

Investigating Downstream Signaling

To understand the molecular mechanisms underlying the observed cellular effects, it is essential to investigate the downstream signaling pathways activated or inhibited by this compound. Techniques such as Western blotting can be used to analyze the phosphorylation status of key signaling proteins (e.g., Akt, MAPK) and the expression levels of cell cycle regulators (e.g., cyclins, CDKs) and apoptosis-related proteins (e.g., Bcl-2, caspases).

In Vitro Metabolism

The metabolic fate of this compound in target tissues can significantly influence its biological activity. In vitro metabolism studies using liver microsomes or specific cell lines can identify the major metabolites. A recent study explored the biotransformation of Δ¹-progesterone using filamentous fungi, which led to the production of several hydroxylated derivatives. While this study provided in silico predictions of the biological activities of these metabolites, further experimental validation is necessary.[1]

Visualizing the Workflow

Diagram: Competitive Receptor Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Diagram: Reporter Gene Assay for Transcriptional Activation

Caption: Workflow of a reporter gene assay for transcriptional activation.

Conclusion and Future Directions

The in vitro biological activity of this compound remains an area with significant opportunities for research. The methodologies outlined in this guide provide a robust framework for its characterization. Future studies should focus on systematically determining its receptor binding profile, elucidating its functional activity as an agonist or antagonist at these receptors, and exploring its effects on cellular processes in relevant disease models. Such data will be instrumental in unlocking the potential of this compound as a novel therapeutic agent.

References

-

Information on competitive binding assays for mineralocorticoid receptors can be found in: Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor. European Journal of Endocrinology. [Link]

-

Methodology for progesterone and glucocorticoid receptor binding assays is detailed in: Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American Journal of Obstetrics and Gynecology. [Link]

-

An overview of signaling networks in T47D cells in response to progesterone is available in: Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone. Frontiers in Endocrinology. [Link]

-

A study on progesterone metabolite activity at the mineralocorticoid receptor can be found at: Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor. ResearchGate. [Link]

-

Information on glucocorticoid receptor binding affinity is available in: Glucocorticoids: binding affinity and lipophilicity. PubMed. [Link]

-

Details on progesterone's effect on breast cancer cell proliferation can be found in: Progesterone Receptor Inhibits Proliferation of Human Breast Cancer Cells via Induction of MAPK Phosphatase 1 (MKP-1/DUSP1). PMC. [Link]

-

A study on the selectivity and potency of dydrogesterone in vitro is available at: Selectivity and potency of the retroprogesterone dydrogesterone in vitro. PubMed. [Link]

-

Information on the biotransformation of Δ1-progesterone can be found in: Biotransformation of Δ1-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity. PMC. [Link]

Sources

1-Dehydroprogesterone: A Versatile Precursor for the Synthesis of Novel Steroid Scaffolds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary